molecular formula C13H19N5OS B2389888 2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide CAS No. 2034438-84-9

2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide

Cat. No.: B2389888
CAS No.: 2034438-84-9
M. Wt: 293.39
InChI Key: XTPCCCXYLYZONF-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring, a triazole ring, and various alkyl substituents, making it a complex and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Triazole Ring:

    Coupling Reactions: The final step involves coupling the thiazole and triazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl or aryl positions, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the bioactivity of thiazole and triazole rings.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide is not fully understood but is believed to involve interactions with various molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids, which the compound may bind to or inhibit.

    Pathways Involved: The compound may interfere with cellular pathways related to cell division, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylthiazole: A simpler thiazole derivative with similar structural features but lacking the triazole ring.

    N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)carboxamide: A compound with a similar triazole and amide structure but without the thiazole ring.

    Thiazole-5-carboxamide: A basic thiazole derivative with a carboxamide group, lacking the additional alkyl and triazole substituents.

Uniqueness

2,4-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiazole-5-carboxamide is unique due to its combination of thiazole and triazole rings, along with multiple alkyl substituents

Properties

IUPAC Name

2,4-dimethyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5OS/c1-8(2)11(7-18-14-5-6-15-18)17-13(19)12-9(3)16-10(4)20-12/h5-6,8,11H,7H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPCCCXYLYZONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC(CN2N=CC=N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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